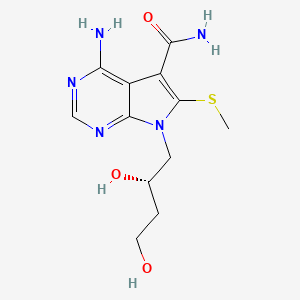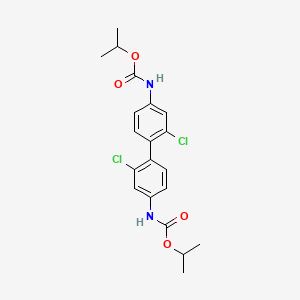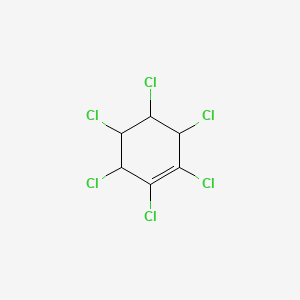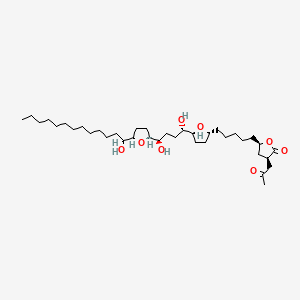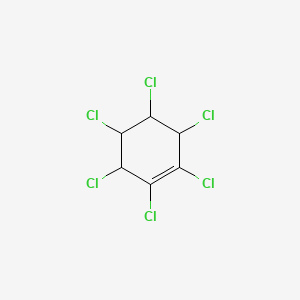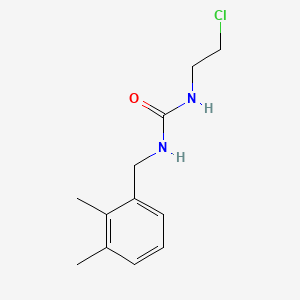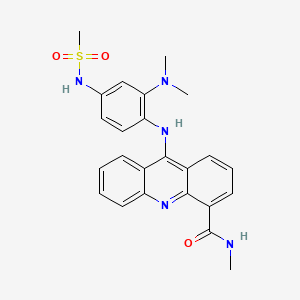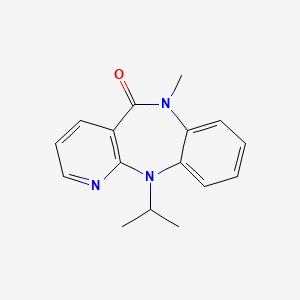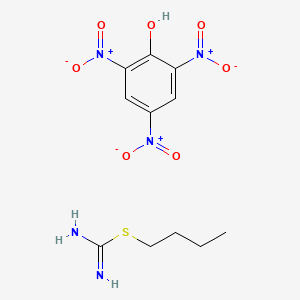
6,7-Dimethyl-4-(methylsulfanyl)pteridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl-4-(methylsulfanyl)pteridine is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings. This compound is characterized by the presence of two methyl groups at positions 6 and 7, and a methylsulfanyl group at position 4 on the pteridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-4-(methylsulfanyl)pteridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,4,5-triaminopyrimidine with 3,4-dimethylthioformamide in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethyl-4-(methylsulfanyl)pteridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pteridine derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,7-Dimethyl-4-(methylsulfanyl)pteridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzyme cofactors and biological pigments.
Medicine: Investigated for potential therapeutic applications, including as enzyme inhibitors or antimicrobial agents.
Industry: Utilized in the development of fluorescent dyes and probes for analytical applications.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethyl-4-(methylsulfanyl)pteridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The methylsulfanyl group may play a crucial role in binding interactions, influencing the compound’s affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
Pterin: A basic pteridine structure without the methyl and methylsulfanyl substitutions.
Lumazine: A pteridine derivative with different substituents at positions 6 and 7.
Tetrahydrobiopterin: A reduced form of pteridine with additional functional groups.
Uniqueness
6,7-Dimethyl-4-(methylsulfanyl)pteridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
7143-77-3 |
|---|---|
Fórmula molecular |
C9H10N4S |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
6,7-dimethyl-4-methylsulfanylpteridine |
InChI |
InChI=1S/C9H10N4S/c1-5-6(2)13-8-7(12-5)9(14-3)11-4-10-8/h4H,1-3H3 |
Clave InChI |
KGRZLBYXMJGFCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)C(=NC=N2)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



